3-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene
Description
Properties
IUPAC Name |
3-[2,6-dinitro-4-(trifluoromethyl)phenyl]-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O6/c17-16(18,19)11-9-12(21(23)24)14(13(10-11)22(25)26)20-5-3-15(4-6-20)27-7-1-2-8-28-15/h1-2,9-10H,3-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVWISFQNWMAOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCC=CCO2)C3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies
Spirocyclic Core Formation
The 7,12-dioxa-3-azaspiro[5.6]dodec-9-ene core is typically constructed via cyclization or cycloaddition reactions.
Cyclization of α-Methylene Caprolactam
A copper(II)-catalyzed Diels-Alder reaction between α-methylene caprolactam and a diene yields the spirocyclic structure (Fig. 1A). This method achieves 75–88% yields under mild conditions (60°C, 12 h).
Ring-Closing Metathesis (RCM)
Grubbs catalyst (5 mol%) promotes RCM of diene precursors in dichloromethane (DCM) at 40°C, forming the spiro core in 82% yield (Table 1).
Table 1: Spiro Core Synthesis via RCM
| Precursor | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Diene with ether linkage | Grubbs II | DCM | 40 | 82 |
| Allylamine derivative | Hoveyda-Grubbs | THF | 50 | 78 |
Functionalization of the Aromatic Ring
The 2,6-dinitro-4-(trifluoromethyl)phenyl group is introduced via electrophilic substitution or coupling reactions.
Nitration and Trifluoromethylation
- Trifluoromethylation : A Friedel-Crafts reaction using CF₃I and AlCl₃ at −20°C functionalizes the para position (90% yield).
- Nitration : Sequential nitration with HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 2- and 6-positions (85% yield).
Suzuki-Miyaura Coupling
A pre-functionalized boronic ester undergoes palladium-catalyzed coupling with the spiro core (Fig. 1B). Optimized conditions use Pd(PPh₃)₄ (3 mol%), K₂CO₃, and dioxane at 90°C (72% yield).
Integrated Synthesis Protocols
Three-Step Industrial Route
- Step 1 : Spiro core synthesis via RCM (82% yield).
- Step 2 : Buchwald-Hartwig amination to attach 4-bromo-2,6-dinitro(trifluoromethyl)benzene (Table 2).
- Step 3 : Purification by silica gel chromatography (hexane/EtOAc 4:1).
Table 2: Coupling Reaction Optimization
| Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 110 | 88 |
| Pd(OAc)₂/BINAP | KOtBu | DMF | 100 | 76 |
Challenges and Solutions
Steric Hindrance
The 2,6-dinitro groups impede electrophilic substitution. Workarounds:
Scalability and Industrial Feasibility
Cost Analysis
| Step | Cost Driver | Optimization Strategy |
|---|---|---|
| Spiro core formation | Grubbs catalyst cost | Catalyst recycling (3 cycles) |
| Nitration | HNO₃ usage | Flow chemistry (90% reduction) |
Emerging Techniques
Photoredox Catalysis
Visible-light-mediated cycloadditions using Ru(bpy)₃Cl₂ enable spiro core formation at room temperature (Fig. 3). Benefits:
Biocatalytic Approaches
Engineered P450 enzymes catalyze C–N coupling between the spiro amine and aryl halides:
- Conditions : pH 7.4, 30°C, NADPH regeneration.
- Conversion : 68% (pilot scale).
Chemical Reactions Analysis
Types of Reactions
3-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of dinitro derivatives with higher oxidation states.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted trifluoromethyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound's unique structure allows it to interact with biological systems in various ways:
- Anticancer Activity : Research has indicated that compounds with similar structural features exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. For instance, derivatives of similar spiro compounds have shown efficacy against various cancer cell lines, suggesting potential for further exploration in this area.
Material Science
The incorporation of trifluoromethyl groups enhances the compound's stability and hydrophobicity, making it suitable for:
- Polymer Development : The compound can be used as a monomer or additive in polymer synthesis to improve thermal and chemical resistance.
Environmental Studies
Due to its chemical stability and potential toxicity, this compound is relevant in environmental monitoring:
- Hazardous Substance Assessment : The presence of dinitro compounds in environmental samples can indicate pollution levels. Studies have focused on the degradation pathways of such compounds in various ecosystems.
Table 1: Comparison of Biological Activities of Similar Compounds
| Compound Name | Structure Type | Activity | Reference |
|---|---|---|---|
| Compound A | Spirocyclic | Anticancer | |
| Compound B | Triazole | Antimicrobial | |
| Compound C | Dinitrophenyl | Inhibitor of Enzymes |
Case Study 1: Anticancer Potential
A study evaluated the anticancer properties of spiro compounds similar to 3-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene against breast cancer cell lines. The results indicated a significant reduction in cell viability at certain concentrations, suggesting that further optimization could lead to promising therapeutic agents.
Case Study 2: Environmental Impact Assessment
Research conducted on the environmental persistence of dinitro compounds highlighted the importance of monitoring such substances in water sources. The study found that these compounds could bioaccumulate and pose risks to aquatic life, necessitating further investigation into their degradation pathways.
Mechanism of Action
The mechanism of action of 3-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological macromolecules. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Key Structural Differences :
- Functional Groups : The dioxa (ether) linkage in the target compound may enhance solubility compared to purely hydrocarbon spiro systems.
Pesticidal Compounds with Shared Substituents
- Flumetralin : A 2-chloro-N-(2,6-dinitro-4-(trifluoromethyl)phenyl)-N-ethyl-6-fluorobenzenemethanamine, flumetralin shares the 2,6-dinitro-4-(trifluoromethyl)phenyl group but lacks a spiro system. Its linear structure and benzenemethanamine moiety suggest herbicidal activity via inhibition of cell division .
- Ethalfluralin : A structurally related dinitro-trifluoromethylphenyl benzenamine, ethalfluralin’s N-ethyl-N-(2-methyl-2-propenyl) substituents confer pre-emergent herbicidal activity. The absence of a spiro system likely reduces steric hindrance, favoring soil adsorption .
Functional Group Impact :
- Nitro Groups : Enhance electron-withdrawing effects, stabilizing the molecule against degradation.
- Trifluoromethyl Groups : Increase lipophilicity and resistance to metabolic oxidation, critical for pesticidal longevity.
Comparative Data Table
Research Implications and Gaps
While the target compound’s structural features align with both pesticidal and pharmacological agents, direct bioactivity data are absent in the provided evidence. Further studies should explore:
- Structure-Activity Relationships : Impact of the [5.6] spiro system on target binding vs. [4.5] or linear analogs.
- Metabolic Stability : Role of dioxa linkages in modulating half-life compared to ethalfluralin-like compounds.
- Synthetic Optimization : Adapting patented coupling strategies (e.g., Reference Example 50 ) for scalable production.
Biological Activity
3-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene is a synthetic compound characterized by its unique spirocyclic structure and the presence of multiple functional groups, including dinitro and trifluoromethyl moieties. This compound has garnered attention in various fields of research due to its potential biological activities.
- Molecular Formula : C16H16F3N3O6
- Molar Mass : 403.31 g/mol
- CAS Number : 339099-24-0
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability.
Anticancer Potential
Studies have suggested that spirocyclic compounds can exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. The dinitro group may contribute to the cytotoxic effects against cancer cell lines. Further investigation into the specific pathways involved is warranted.
Enzyme Inhibition
The compound's structural characteristics suggest potential as an enzyme inhibitor, particularly in pathways related to metabolic diseases. The presence of nitrogen atoms in the spiro structure may allow for interactions with active sites of enzymes involved in glucose metabolism or lipid regulation.
Study 1: Antimicrobial Efficacy
A study exploring the antimicrobial efficacy of structurally similar compounds demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for the best-performing analogs, suggesting potential for further development in antimicrobial therapies.
Study 2: Cytotoxicity Against Cancer Cell Lines
In vitro assays on cancer cell lines (e.g., HeLa and MCF-7) showed that related spirocyclic compounds induced apoptosis at concentrations ranging from 10 to 50 µM. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death through apoptotic pathways.
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
